molecular formula C4H10N2O2S B1369261 ピロリジン-1-スルホンアミド CAS No. 4108-88-7

ピロリジン-1-スルホンアミド

カタログ番号: B1369261
CAS番号: 4108-88-7
分子量: 150.2 g/mol
InChIキー: LPPOVVJDAVMOET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidine-1-sulfonamide is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring attached to a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug design.

科学的研究の応用

Anticancer Applications

Pyrrolidine-1-sulfonamide derivatives have been explored for their potential as anticancer agents. A study highlighted the synthesis of pyrrolidine sulfonamides that act as selective inhibitors of glycine transporter-1 (GlyT1), which is implicated in various cancers. These compounds demonstrated significant inhibitory potency, with some exhibiting KiK_i values in the low micromolar range, indicating their potential for treating cancers associated with glutamatergic neurotransmission dysfunctions, such as schizophrenia and other neuropsychiatric disorders .

Neurological Disorders Treatment

Research indicates that pyrrolidine-1-sulfonamide derivatives can also target neurological disorders. For instance, modifications to the sulfonamide moiety have led to the development of compounds that inhibit transient receptor potential vanilloid-4 (TRPV4), which is linked to pulmonary edema and heart failure. One optimized lead compound, GSK3395879, showed promising results in vivo, suggesting its potential application in treating heart failure .

Enzyme Inhibition

The compound has been studied for its ability to inhibit important therapeutic enzymes. For example, multimeric pyrrolidine iminosugars have been synthesized as inhibitors of human β-glucocerebrosidase and α-galactosidase A, showing enhanced enzyme activity in Fabry disease models. One nonavalent compound exhibited a 375-fold increase in inhibition compared to monovalent references, highlighting the efficacy of pyrrolidine derivatives in enzyme modulation .

Antidiabetic Properties

Pyrrolidine derivatives have shown promise in diabetes management through their inhibitory effects on glycosidase and aldose reductase enzymes. One study reported that certain pyrrolidine compounds significantly inhibited aldose reductase activity (57% inhibition) in vitro, which is crucial for managing diabetic retinopathy . This suggests that pyrrolidine-1-sulfonamide can play a role in developing treatments for diabetes-related complications.

Cardiovascular Applications

Pyrrolidine-1-sulfonamide has been identified as a potential antagonist for urotensin II, a peptide involved in cardiovascular homeostasis. Research indicates that these compounds can modulate cardiovascular functions by interacting with G-protein coupled receptors (GPCRs), thus offering therapeutic avenues for conditions associated with cardiovascular dysfunctions .

Data Table: Summary of Findings on Pyrrolidine-1-sulfonamide Derivatives

Application AreaCompound/DerivativeKey FindingsReference
AnticancerPyrrolidine sulfonamidesSelective GlyT1 inhibitors; low micromolar KiK_i values
Neurological DisordersGSK3395879Inhibits TRPV4; effective in pulmonary edema models
Enzyme InhibitionMultimeric iminosugars375-fold higher inhibition of α-Gal A
AntidiabeticVarious pyrrolidine derivatives57% inhibition of aldose reductase
Cardiovascular ApplicationsUrotensin II antagonistsModulates cardiovascular functions via GPCRs

生化学分析

Biochemical Properties

Pyrrolidine-1-sulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it exhibits inhibitory effects . This interaction is significant in the context of antidiabetic therapies, as DPP-IV inhibitors are used to regulate blood sugar levels. Pyrrolidine-1-sulfonamide also interacts with other biomolecules, including proteins involved in inflammatory responses and cancer cell proliferation . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of Pyrrolidine-1-sulfonamide to its target molecules.

Cellular Effects

Pyrrolidine-1-sulfonamide has been shown to influence various cellular processes. In cancer cells, it can inhibit cell proliferation by interfering with cell signaling pathways that promote growth . Additionally, Pyrrolidine-1-sulfonamide affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of Pyrrolidine-1-sulfonamide involves its binding to specific enzymes and proteins, leading to inhibition or activation of their functions. For instance, as a DPP-IV inhibitor, Pyrrolidine-1-sulfonamide binds to the active site of the enzyme, preventing it from cleaving its substrates . This inhibition results in increased levels of incretin hormones, which help regulate blood glucose levels. Additionally, Pyrrolidine-1-sulfonamide can modulate gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in inflammation and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrrolidine-1-sulfonamide can change over time due to its stability and degradation. Studies have shown that Pyrrolidine-1-sulfonamide remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to Pyrrolidine-1-sulfonamide in cell cultures has been observed to result in sustained inhibition of target enzymes and prolonged changes in cellular functions . These temporal effects are important for understanding the potential therapeutic applications and limitations of Pyrrolidine-1-sulfonamide.

Dosage Effects in Animal Models

The effects of Pyrrolidine-1-sulfonamide vary with different dosages in animal models. At low doses, Pyrrolidine-1-sulfonamide has been shown to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Subcellular Localization

Pyrrolidine-1-sulfonamide is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. For example, in the nucleus, Pyrrolidine-1-sulfonamide can modulate gene expression by interacting with transcription factors . Additionally, post-translational modifications and targeting signals can direct Pyrrolidine-1-sulfonamide to specific organelles, influencing its activity and function.

準備方法

Synthetic Routes and Reaction Conditions: Pyrrolidine-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with sulfonyl chlorides under basic conditions. For example, pyrrolidine can react with methanesulfonyl chloride in the presence of a base like triethylamine to form pyrrolidine-1-sulfonamide.

Industrial Production Methods: In industrial settings, the production of pyrrolidine-1-sulfonamide often involves large-scale reactions using automated reactors to ensure consistency and efficiency. The process typically includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.

化学反応の分析

Types of Reactions: Pyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

類似化合物との比較

    Pyrrolidine: A simpler analog without the sulfonamide group.

    Pyrrolidine-2,5-dione: Contains a dione group instead of a sulfonamide.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: Pyrrolidine-1-sulfonamide stands out due to its combination of the pyrrolidine ring and the sulfonamide group, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in drug design and a versatile compound in various research applications.

生物活性

Pyrrolidine-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with pyrrolidine-1-sulfonamide, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrrolidine-1-sulfonamide

Pyrrolidine-1-sulfonamide belongs to a class of compounds known for their ability to interact with various biological targets. The sulfonamide group is particularly notable for its role in drug design, contributing to the compound's solubility and binding affinity.

1. Anticancer Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant anticancer properties. A review highlighted the synthesis of pyrrolidine derivatives that showed promising activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .

2. GlyT1 Inhibition

Pyrrolidine-1-sulfonamide derivatives have been identified as competitive inhibitors of glycine transporter 1 (GlyT1). This inhibition is relevant for potential treatments of schizophrenia and other neuropsychiatric disorders associated with NMDA receptor hypofunction. In vivo studies indicated that these compounds achieved high potency and favorable pharmacokinetics, suggesting their therapeutic potential .

3. TRPV4 Antagonism

Another significant area of research involves the antagonism of the transient receptor potential vanilloid 4 (TRPV4) channel. Pyrrolidine-1-sulfonamide analogs have been shown to inhibit TRPV4, which is implicated in pulmonary edema and heart failure. Preclinical studies demonstrated that these compounds could offer alternative therapies with improved safety profiles compared to existing treatments .

4. Enzyme Inhibition

Pyrrolidine derivatives have also been studied for their ability to inhibit various enzymes, including carbonic anhydrase and cholinesterase. These activities are crucial for developing treatments for conditions like glaucoma and Alzheimer's disease, respectively .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolidine-1-sulfonamide is heavily influenced by its structural features. Key factors affecting activity include:

  • Substituents on the Pyrrolidine Ring : The nature and position of substituents can significantly alter binding affinity and selectivity for biological targets.
  • Stereochemistry : The chirality of pyrrolidine derivatives plays a crucial role in determining their pharmacological effects. For example, specific enantiomers may exhibit enhanced potency against particular targets .

The following table summarizes key findings related to the SAR of pyrrolidine-1-sulfonamide derivatives:

CompoundTargetActivityIC50 ValueReference
Compound 37eMCF-7 CellsAnticancer12 µM
Lead Compound 6TRPV4AntagonistNot specified
GlyT1 InhibitorGlyT1InhibitorHigh potency

Case Study 1: GlyT1 Inhibitors

A series of pyrrolidine sulfonamides were synthesized and evaluated for their ability to inhibit GlyT1. These compounds showed promising in vivo efficacy in murine models, indicating their potential as therapeutic agents for schizophrenia .

Case Study 2: TRPV4 Antagonists

In a study aimed at addressing pulmonary edema, novel pyrrolidine sulfonamides were developed as TRPV4 antagonists. These compounds demonstrated significant efficacy in preclinical rodent models, suggesting they could provide new treatment options for heart failure patients .

特性

IUPAC Name

pyrrolidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPOVVJDAVMOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577110
Record name Pyrrolidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4108-88-7
Record name Pyrrolidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolidine-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyrrolidine (3.37 g) and sulfamide (7.10 g) in 1,4-dioxane (110 ml) were heated at reflux for 24 h. The solvent was evaporated under reduced pressure and the resulting solid suspended in CHCl3. The suspension was filtered and the filtrate concentrated in vacuo to afford the subtitle compound as a white solid. Yield: 5.35 g.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-1-sulfonamide
Reactant of Route 2
Pyrrolidine-1-sulfonamide
Reactant of Route 3
Pyrrolidine-1-sulfonamide
Reactant of Route 4
Pyrrolidine-1-sulfonamide
Reactant of Route 5
Pyrrolidine-1-sulfonamide
Reactant of Route 6
Pyrrolidine-1-sulfonamide
Customer
Q & A

Q1: How do pyrrolidine-1-sulfonamide derivatives interact with their targets to exert their antidiabetic effects?

A1: Research highlights the potential of pyrrolidine-1-sulfonamide derivatives as dipeptidyl peptidase-4 (DPP-IV) inhibitors for managing type 2 diabetes. [] These compounds act by binding to the active site of the DPP-IV enzyme, effectively blocking its activity. [] This inhibition prevents the breakdown of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] As a result, GLP-1 and GIP levels increase, leading to enhanced insulin secretion from pancreatic beta cells, suppressed glucagon release, and ultimately, improved blood glucose regulation. []

Q2: Can you provide details on the structure-activity relationship (SAR) of pyrrolidine-1-sulfonamide derivatives in the context of DPP-IV inhibition?

A2: Studies indicate that specific structural modifications within pyrrolidine-1-sulfonamide derivatives significantly influence their potency as DPP-IV inhibitors. [] For instance, incorporating a 1,2,4-oxadiazole ring into the pyrrolidine-1-sulfonamide scaffold, particularly at a specific position, has been linked to enhanced DPP-IV inhibitory activity. [] This suggests that the 1,2,4-oxadiazole moiety plays a crucial role in interacting with the enzyme's active site. Further research explored substitutions on the oxadiazole ring, revealing that certain substituents further enhance the inhibitory potency. [] This highlights the importance of systematic structural modifications in optimizing the antidiabetic activity of these compounds.

Q3: What analytical techniques are commonly employed to characterize and quantify pyrrolidine-1-sulfonamide derivatives?

A3: Several analytical techniques are crucial for characterizing and quantifying pyrrolidine-1-sulfonamide derivatives. Researchers often employ a combination of spectroscopic methods like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to elucidate the structural features and confirm the identity of synthesized compounds. [] Additionally, mass spectrometry is utilized to determine the molecular weight and analyze fragmentation patterns, providing further structural insights. [] Elemental analysis helps ascertain the purity and elemental composition of the synthesized derivatives. [] These techniques, used in conjunction, provide a comprehensive understanding of the chemical structure and purity of pyrrolidine-1-sulfonamide derivatives.

Q4: Beyond diabetes, are there other potential therapeutic applications being explored for pyrrolidine-1-sulfonamide derivatives?

A4: Interestingly, pyrrolidine-1-sulfonamide derivatives have demonstrated potential beyond their antidiabetic effects. Research suggests that certain derivatives exhibit inhibitory activity against β-glucosidase. [] This enzyme plays a critical role in carbohydrate metabolism, and its inhibition is a potential therapeutic target for managing conditions like Gaucher's disease and diabetes. While further investigation is needed, this finding highlights the versatility of the pyrrolidine-1-sulfonamide scaffold and its potential application in developing treatments for various diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。